An In-depth Technical Guide to 2-Ethynyl-6-(methoxymethyl)pyridine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Ethynyl-6-(methoxymethyl)pyridine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-Ethynyl-6-(methoxymethyl)pyridine, a heterocyclic organic compound of increasing interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into the core chemical identifiers, an inferred, detailed synthetic pathway, and a discussion of its potential therapeutic applications, grounded in the established pharmacology of structurally related molecules.
Core Chemical Identity and Molecular Descriptors
2-Ethynyl-6-(methoxymethyl)pyridine is a substituted pyridine derivative characterized by an ethynyl group at the 2-position and a methoxymethyl substituent at the 6-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are of significant interest in the design of targeted therapeutic agents.
Chemical Synonyms and Identifiers
A clear and unambiguous identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for 2-Ethynyl-6-(methoxymethyl)pyridine.[1]
| Identifier | Value | Source |
| IUPAC Name | 2-ethynyl-6-(methoxymethyl)pyridine | PubChem[1] |
| CAS Number | 496840-21-2 | PubChem[1] |
| Molecular Formula | C₉H₉NO | PubChem[1] |
| Molecular Weight | 147.17 g/mol | PubChem[1] |
| InChI | InChI=1S/C9H9NO/c1-3-8-5-4-6-9(10-8)7-11-2/h1,4-6H,7H2,2H3 | PubChem[1] |
| InChIKey | IIDHXPSEMHHMTG-UHFFFAOYSA-N | PubChem[1] |
| SMILES | COCC1=NC(=CC=C1)C#C | PubChem[1] |
| Synonyms | Pyridine, 2-ethynyl-6-(methoxymethyl)- | PubChem[1] |
Inferred Synthetic Pathway and Experimental Protocol
While specific literature detailing the synthesis of 2-Ethynyl-6-(methoxymethyl)pyridine is not abundant, a highly plausible and efficient synthetic route can be inferred from established methodologies for the synthesis of analogous 2-ethynylpyridine derivatives. The most logical approach is a two-step process involving a Sonogashira cross-coupling reaction followed by a deprotection step.
The Sonogashira reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][3][4]
Inferred Two-Step Synthesis
The proposed synthesis commences with a commercially available 2-halo-6-(methoxymethyl)pyridine precursor, such as 2-bromo-6-(methoxymethyl)pyridine, which is then coupled with a protected acetylene source, most commonly (trimethylsilyl)acetylene. The use of a protecting group like trimethylsilyl (TMS) is crucial to prevent the undesired self-coupling of the terminal alkyne.[5] The subsequent removal of the TMS group under mild basic conditions yields the final product.
Caption: Inferred synthetic pathway for 2-Ethynyl-6-(methoxymethyl)pyridine.
Detailed Experimental Protocol
This protocol is an inferred procedure based on standard Sonogashira coupling and deprotection methodologies.[2][5][6] Researchers should optimize conditions as necessary.
Step 1: Sonogashira Coupling of 2-Bromo-6-(methoxymethyl)pyridine with (Trimethylsilyl)acetylene
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromo-6-(methoxymethyl)pyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous and degassed tetrahydrofuran (THF) or another suitable solvent, followed by a base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 eq).
-
Alkyne Addition: To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 eq) dropwise via syringe at room temperature.
-
Reaction Execution: Heat the reaction mixture to a temperature of 50-70 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 2-((trimethylsilyl)ethynyl)-6-(methoxymethyl)pyridine.
Step 2: Deprotection of the Trimethylsilyl Group
-
Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-6-(methoxymethyl)pyridine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (0.1-0.2 eq).[7]
-
Reaction Execution: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure to yield the final product, 2-Ethynyl-6-(methoxymethyl)pyridine. Further purification by chromatography may be performed if necessary.
Potential Therapeutic Applications in Drug Discovery
The structural motif of 2-ethynylpyridine is a key pharmacophore in a class of potent and selective antagonists of the metabotropic glutamate receptor 5 (mGluR5).[8][9][10] mGluR5 is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, chronic pain, and substance use disorders.[1][11][12]
Rationale as a Potential mGluR5 Antagonist
The well-established mGluR5 antagonist, 2-Methyl-6-(phenylethynyl)pyridine (MPEP), serves as a valuable template for understanding the potential of 2-Ethynyl-6-(methoxymethyl)pyridine.[9] The pyridine ring and the ethynyl linker are critical for binding to the allosteric site of the mGluR5 receptor.[8]
The substitution at the 6-position of the pyridine ring significantly influences the pharmacokinetic and pharmacodynamic properties of these antagonists. The methoxymethyl group in the target compound can be considered a bioisosteric replacement for the methyl group in MPEP.[13][14][15][16] This substitution can potentially alter the compound's solubility, metabolic stability, and binding affinity to the receptor, possibly leading to an improved therapeutic profile.
Caption: A logical workflow for the investigation of 2-Ethynyl-6-(methoxymethyl)pyridine in a drug discovery program.
Conclusion
2-Ethynyl-6-(methoxymethyl)pyridine is a molecule with significant potential in the field of medicinal chemistry. Its straightforward, inferred synthesis via Sonogashira coupling makes it an accessible target for researchers. Based on the extensive literature on related 2-ethynylpyridine derivatives, it is a promising candidate for investigation as a metabotropic glutamate receptor 5 antagonist. Further studies are warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential for the treatment of central nervous system disorders. This technical guide provides a solid foundation for initiating such research endeavors.
References
-
Bach, P., Nilsson, K., Svensson, T., Bauer, U., Hammerland, L. G., Peterson, A., Wållberg, A., Osterlund, K., Karis, D., Boije, M., & Wensbo, D. (2006). Structure-activity relationships for the linker in a series of pyridinyl-alkynes that are antagonists of the metabotropic glutamate receptor 5 (mGluR5). Bioorganic & Medicinal Chemistry Letters, 16(18), 4788–4791. [Link]
-
PubChem. (n.d.). 2-Ethynyl-6-(methoxymethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Lea, A. P., & Kjær, S. (2008). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. Current topics in medicinal chemistry, 8(15), 1362–1373. [Link]
-
Soscia, M. (2001). Deprotection of trimethylsilyl group of an alkyne. ChemSpider SyntheticPages, 100. [Link]
- Martínez, A., & Gil, C. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859-1864.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. BenchChem.
- Raghu, M., Reddy, Y. R., & Sridhar, B. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
- Lindsley, C. W., et al. (2010). Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. ACS Chemical Neuroscience, 1(9), 605–621.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 13). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Pale, P., & Chuche, J. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2261-2264.
-
Gasparini, F., Lingenhohl, K., Stoehr, N., Flor, P. J., Heinrich, M., Vranesic, I., Biollaz, M., Allgeier, H., Heckendorn, R., Urwyler, S., Varney, M. A., Johnson, E. C., Hess, S. D., Rao, S. P., Sacaan, A. I., Santori, E. M., Velicelebi, G., & Kuhn, R. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493–1503. [Link]
- Spooren, W. P., Vassout, A., Neijt, H. C., Kuhn, R., Gasparini, F., Stoehr, N., Vranesic, I., & Gentsch, C. (2000). Anxiolytic-like effects of the prototypical metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine in rodents. The Journal of pharmacology and experimental therapeutics, 295(3), 1267–1275.
-
Reid, M. S., & Mickiewicz, A. L. (2011). The effects of the mGluR5 receptor antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) on the stimulation of dopamine release evoked by nicotine in the rat brain. Pharmacology, biochemistry, and behavior, 98(4), 543–549. [Link]
- Chérouvrier, F., & Rault, S. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 753–808.
- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
- Movsesyan, V. A., O'Leary, D. M., Fan, L., Bao, W., Mullins, P. G., & Faden, A. I. (2001). mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors. The Journal of pharmacology and experimental therapeutics, 296(1), 41–47.
- Dunn, P. J., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(23), 9564–9597.
-
PrepChem. (n.d.). Synthesis of 2-chloro-6-(dichloromethyl)pyridine. Retrieved from [Link]
- Husbands, S. M., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters, 2(11), 843–847.
- Alagarsamy, V. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]
- BenchChem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. BenchChem.
-
SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. Retrieved from [Link]
- de Oliveira, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6093.
-
Wikipedia contributors. (2023, April 29). 2-Methyl-6-(phenylethynyl)pyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- BenchChem. (2025). Preparation of 2-Bromo-6-(bromomethyl)
- CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. (n.d.). Google Patents.
-
PubChem. (n.d.). 2-Chloro-6-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
- CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof. (n.d.). Google Patents.
- Fleming, I. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(01), 1-22.
-
PureSynth. (n.d.). 2-Chloro-6-Methoxypyridine 98.0%(GC). Retrieved from [Link]
- Sanders, M., et al. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 17(3), 1438-1442.
Sources
- 1. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Structure-activity relationships for the linker in a series of pyridinyl-alkynes that are antagonists of the metabotropic glutamate receptor 5 (mGluR5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure-synth.com [pure-synth.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. The effects of the mGluR5 receptor antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) on the stimulation of dopamine release evoked by nicotine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 14. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem-space.com [chem-space.com]
- 16. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
